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Compound of Interest

Compound Name: 3-Bromo-4-methylphenol

Cat. No.: B1336650

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
3-Bromo-4-methylphenol (CAS No. 60710-39-6), a significant intermediate in the synthesis of
pharmaceuticals and other fine chemicals.[1][2] This document is intended for researchers,
scientists, and professionals in drug development who require a deep understanding of the
structural elucidation of this compound using modern spectroscopic techniques. We will delve
into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C), Infrared
(IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the underlying
scientific principles and field-proven insights into data acquisition and interpretation.

Introduction to 3-Bromo-4-methylphenol

3-Bromo-4-methylphenol, also known as 3-bromo-p-cresol, is an aromatic organic compound
with the molecular formula C7H7BrO.[3][4][5] Its structure consists of a phenol ring substituted
with a bromine atom at position 3 and a methyl group at position 4. This substitution pattern
gives rise to a unique set of spectroscopic signatures that are critical for its identification and
quality control.

Chemical Structure:

Physical Properties:
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Property Value

Molecular Weight 187.03 g/mol [3]

Appearance Light yellow to yellow powder or crystals
Melting Point 52-58 °C[5]

Solubility Slightly soluble in water

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 3-Bromo-4-methylphenol, both *H and 3C NMR provide
unambiguous evidence for its structure.

'H NMR Spectroscopy

The *H NMR spectrum of 3-Bromo-4-methylphenol is expected to show distinct signals for the
aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The chemical shifts are
influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl group
is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-,
para-directing group.

Predicted *H NMR Data (500 MHz, CDCls):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.15 d 1H H-2
~6.85 dd 1H H-6
~6.65 d 1H H-5
~5.0 (variable) s (broad) 1H -OH
~2.25 S 3H -CHs

Interpretation of the *H NMR Spectrum:
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e Aromatic Protons (6 6.5-7.5): The aromatic region will display signals for the three protons on
the benzene ring.

o H-2: This proton is ortho to the hydroxyl group and meta to the bromine, and will appear as
a doublet.

o H-6: This proton is ortho to the bromine and meta to the hydroxyl group. It will be a doublet
of doublets due to coupling with both H-2 and H-5.

o H-5: This proton is ortho to the methyl group and meta to the bromine. It will appear as a
doublet.

o Hydroxyl Proton (& ~5.0, variable): The phenolic proton typically appears as a broad singlet.
Its chemical shift is highly dependent on concentration, temperature, and solvent due to
hydrogen bonding. This peak will disappear upon the addition of a few drops of D20, a
technique known as a "D20 shake," which confirms its assignment.

o Methyl Protons (6 ~2.25): The three protons of the methyl group are equivalent and will
appear as a sharp singlet, as there are no adjacent protons to couple with.

Experimental Protocol: *H NMR Spectroscopy
e Sample Preparation:

o Dissolve 5-10 mg of 3-Bromo-4-methylphenol in approximately 0.7 mL of deuterated
chloroform (CDCIs) in a clean, dry NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (4 0.00 ppm).
o Cap the NMR tube and gently invert to ensure a homogenous solution.
e Instrument Parameters (for a 500 MHz spectrometer):
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: 0-12 ppm.

o Acquisition Time: 3-4 seconds.
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o Relaxation Delay: 2-5 seconds.

o Number of Scans: 16-32 averages to ensure a good signal-to-noise ratio.

» Data Processing:

o

Apply a Fourier transform to the Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

[e]

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

[e]

Integrate the signals to determine the relative number of protons.
o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals.

3C NMR Spectroscopy

The proton-decoupled *3C NMR spectrum will show seven distinct signals, corresponding to the
seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity
of the attached atoms and the overall electronic environment.

Predicted 3C NMR Data (125 MHz, CDCIs):

Chemical Shift (6, ppm) Assignment
~152 C-1 (C-OH)
~136 C-4 (C-CHs)
~132 C-2

~129 C-6

~116 C-5

~115 C-3 (C-Br)
~20 -CHs

Interpretation of the 13C NMR Spectrum:
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e C-1 (ipso-carbon to -OH, & ~152): This carbon is significantly deshielded due to the direct
attachment of the electronegative oxygen atom.[6][7][8]

e C-4 (ipso-carbon to -CHs, & ~136): The carbon bearing the methyl group.

e C-2and C-6 (6 ~132 and ~129): These are the aromatic CH carbons. Their exact
assignment can be confirmed with 2D NMR techniques.

e C-5(d ~116): Another aromatic CH carbon.

e C-3 (ipso-carbon to -Br, d ~115): The carbon attached to the bromine atom. The "heavy atom
effect” of bromine can influence its chemical shift.

o Methyl Carbon (& ~20): The carbon of the methyl group appears in the typical upfield region
for alkyl carbons.

Experimental Protocol: 13C NMR Spectroscopy

e Sample Preparation:

o Use the same sample prepared for *H NMR spectroscopy. A higher concentration (20-50
mg) may be beneficial due to the lower natural abundance of 13C.

e Instrument Parameters (for a 125 MHz spectrometer):

o Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker
instruments).

o Spectral Width: 0-220 ppm.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more scans are typically required to obtain a good signal-to-
noise ratio.

» Data Processing:
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o Apply a Fourier transform, phase correction, and baseline correction.
o Calibrate the spectrum using the solvent peak (CDCls at & 77.16 ppm).

o Assign the signals based on their chemical shifts and comparison with predicted values or
spectral databases.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Data (KBr Pellet):

Wavenumber (cm~?) Intensity Vibrational Mode
3500-3200 Strong, Broad O-H stretch (hydrogen-
bonded)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch (-CHs)
~1600, ~1500 Medium-Strong C=C aromatic ring stretch
~1230 Strong C-O stretch (phenolic)
~820 Strong C-H out-of-plane bend
~650 Medium C-Br stretch

Interpretation of the IR Spectrum:

e O-H Stretch (3500-3200 cm~1): A prominent, broad absorption in this region is characteristic

of the hydroxyl group involved in intermolecular hydrogen bonding.

e C-H Stretches (3100-2850 cm~1): The absorptions above 3000 cm~! are due to the C-H
stretching of the aromatic ring, while those below 3000 cm~?* correspond to the methyl

group's C-H stretching.
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e C=C Aromatic Ring Stretches (~1600, ~1500 cm~1): These absorptions are characteristic of
the benzene ring.

e C-O Stretch (~1230 cm~1): A strong band in this region is indicative of the C-O stretching
vibration of the phenol.

e C-H Out-of-plane Bend (~820 cm~1): The position of this band can sometimes give clues
about the substitution pattern of the aromatic ring.

e C-Br Stretch (~650 cm~1): The presence of a carbon-bromine bond is indicated by an
absorption in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
e Sample Preparation:

o Thoroughly grind 1-2 mg of 3-Bromo-4-methylphenol with about 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

o Transfer the fine powder to a pellet press.
o Apply pressure to form a transparent or translucent pellet.

o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire the sample spectrum over the range of 4000-400 cm™1,

o Data Analysis:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final transmittance or absorbance spectrum.

o Identify and label the major absorption bands and assign them to the corresponding
functional groups and vibrational modes.
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Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (El, 70 eV):

m/z Relative Intensity (%) Assignment
188/186 ~98/100 [M]*" (Molecular lon)
107 High M- Br]*

79/81 Moderate [Br]*

77 Moderate [CeHs]*

Interpretation of the Mass Spectrum:

e Molecular lon Peak ([M]*", m/z 186/188): The presence of a pair of peaks with approximately
equal intensity, separated by two mass units, is the characteristic isotopic signature of a
bromine atom (“°Br and 8!Br isotopes). This confirms the molecular weight of the compound.

e Loss of Bromine ([M - Br]*, m/z 107): A common fragmentation pathway for bromo-aromatic
compounds is the loss of the bromine radical, leading to a prominent peak at m/z 107.

o Other Fragments: Other significant fragments may arise from the cleavage of the aromatic
ring or the loss of other small molecules. The peak at m/z 77 is characteristic of a phenyl
cation.

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)
e Sample Introduction:

o Introduce a small amount of a dilute solution of 3-Bromo-4-methylphenol in a volatile
solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS).

e lonization:
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o The sample molecules are bombarded with a beam of high-energy electrons (typically 70
eV) in the ion source. This causes the ejection of an electron, forming a radical cation (the
molecular ion).

e Mass Analysis:

o The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer), where they are separated based on their mass-to-
charge ratio (m/z).

e Detection:

o The separated ions are detected, and their abundance is plotted against their m/z value to
generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 3-Bromo-4-methylphenol is a synergistic process where
information from each spectroscopic technique is combined to build a complete picture of the
molecule.
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Caption: Workflow for the structural elucidation of 3-Bromo-4-methylphenol.

Conclusion

The spectroscopic characterization of 3-Bromo-4-methylphenol is a clear demonstration of
the power of modern analytical techniques. *H and 3C NMR provide detailed information about
the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and
mass spectrometry establishes the molecular weight and the presence of the bromine atom. By
integrating the data from these techniques, an unambiguous structural assignment can be
made, which is essential for its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1336650?utm_src=pdf-body-img
https://www.benchchem.com/product/b1336650?utm_src=pdf-body
https://www.benchchem.com/product/b1336650?utm_src=pdf-body
https://www.benchchem.com/product/b1336650?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. CAS 60710-39-6: 3-Bromo-4-methylphenol | CymitQuimica [cymitquimica.com]
2. 3-BROMO-4-METHYLPHENOL | 60710-39-6 [chemicalbook.com]

3. 3-Bromo-4-methylphenol | C7H7BrO | CID 10307913 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. scbt.com [scbt.com]

5. assets.thermofisher.com [assets.thermofisher.com]

6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
7. chem.libretexts.org [chem.libretexts.org]

8. 13C nmr spectrum of phenol C6H60 C6H50H analysis of chemical shifts ppm
interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced
organic chemistry revision notes [docbrown.info]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 3-Bromo-4-methylphenol]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1336650#spectroscopic-data-of-3-bromo-4-
methylphenol-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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